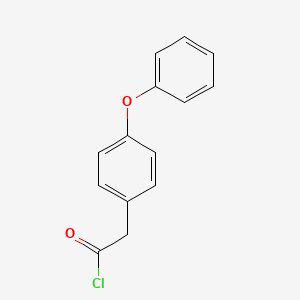

(4-Phenoxyphenyl)acetyl chloride

Description

Properties

IUPAC Name |

2-(4-phenoxyphenyl)acetyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c15-14(16)10-11-6-8-13(9-7-11)17-12-4-2-1-3-5-12/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGWCOBLCRATZKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)CC(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Phenoxyphenyl Acetyl Chloride

Precursor Identification and Sourcing Strategies for (4-Phenoxyphenyl)acetic Acid

The essential precursor for the synthesis of (4-Phenoxyphenyl)acetyl chloride is (4-Phenoxyphenyl)acetic acid. vwr.comsigmaaldrich.com This carboxylic acid is commercially available from various chemical suppliers. For laboratory-scale synthesis, it can be readily procured in high purity, typically 97% or greater. sigmaaldrich.com Key identifiers for this precursor include CAS Number 6328-74-1 and molecular formula C₁₄H₁₂O₃. vwr.comsigmaaldrich.com

For larger-scale industrial applications, sourcing strategies may involve bulk purchasing from specialized chemical manufacturers or exploring synthetic routes to produce (4-Phenoxyphenyl)acetic acid in-house. One documented synthetic pathway to a related compound, 4-phenoxybenzoic acid, involves a multi-step process starting from diphenyl ether. google.com This process includes a Friedel-Crafts acylation to form 4-phenoxyacetophenone, followed by an oxidation reaction to yield the carboxylic acid. google.com A similar strategy could potentially be adapted for the synthesis of (4-Phenoxyphenyl)acetic acid.

Classical Conversion Approaches from Carboxylic Acids to Acyl Chlorides

The conversion of carboxylic acids to their corresponding acyl chlorides is a fundamental transformation in organic synthesis. Several classical reagents are widely employed for this purpose, each operating through a distinct mechanism and offering specific advantages.

Utilization of Thionyl Chloride in Preparative Scale

Thionyl chloride (SOCl₂) is a common and effective reagent for converting carboxylic acids to acyl chlorides. wikipedia.orgmasterorganicchemistry.comyoutube.com The reaction of (4-Phenoxyphenyl)acetic acid with thionyl chloride would yield this compound, with the byproducts being sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases and can be easily removed from the reaction mixture, simplifying purification. masterorganicchemistry.comchemguide.co.uk

The reaction is typically carried out by heating the carboxylic acid with an excess of thionyl chloride, often in an inert solvent such as benzene (B151609) or toluene (B28343). google.comprepchem.com For instance, a general procedure involves refluxing the carboxylic acid with thionyl chloride for several hours. prepchem.com The progress of the reaction can be monitored by the cessation of gas evolution.

Table 1: Reaction Parameters for Thionyl Chloride-Mediated Acyl Chloride Synthesis

| Parameter | Value/Condition | Reference |

| Reagent | Thionyl chloride (SOCl₂) | wikipedia.orgmasterorganicchemistry.com |

| Byproducts | Sulfur dioxide (SO₂), Hydrogen chloride (HCl) | masterorganicchemistry.comchemguide.co.uk |

| Solvent (examples) | Benzene, Toluene | google.comprepchem.com |

| Temperature | Reflux | prepchem.com |

Application of Oxalyl Chloride with Catalytic Enhancers

Oxalyl chloride ((COCl)₂) is another highly effective reagent for the preparation of acyl chlorides from carboxylic acids. wikipedia.orgresearchgate.net It is often considered a milder and more selective alternative to thionyl chloride, though it is also more expensive. wikipedia.org The reaction with oxalyl chloride typically proceeds at room temperature and is often catalyzed by the addition of a small amount of N,N-dimethylformamide (DMF). wikipedia.orgorgsyn.org The byproducts of this reaction, carbon dioxide, carbon monoxide, and hydrogen chloride, are all volatile, which again simplifies the workup process. wikipedia.org

A typical procedure involves dissolving the carboxylic acid in an inert solvent like dichloromethane (B109758) (CH₂Cl₂) and then adding oxalyl chloride, followed by a catalytic amount of DMF. orgsyn.org The reaction is generally complete within a few hours at room temperature. orgsyn.org

Table 2: Reaction Parameters for Oxalyl Chloride-Mediated Acyl Chloride Synthesis

| Parameter | Value/Condition | Reference |

| Reagent | Oxalyl chloride ((COCl)₂) | wikipedia.orgresearchgate.net |

| Catalyst | N,N-dimethylformamide (DMF) | wikipedia.orgorgsyn.org |

| Solvent (example) | Dichloromethane (CH₂Cl₂) | orgsyn.org |

| Temperature | Room temperature | orgsyn.org |

Employment of Phosphorus Chlorides (PCl₃, PCl₅) in Chlorination Reactions

Phosphorus chlorides, namely phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅), are also classical reagents for the conversion of carboxylic acids to acyl chlorides. chemguide.co.ukprepchem.com

Phosphorus pentachloride (PCl₅) reacts with carboxylic acids at room temperature to produce the acyl chloride, along with phosphorus oxychloride (POCl₃) and hydrogen chloride gas. chemguide.co.ukyoutube.com A potential drawback of this method is the separation of the desired acyl chloride from the phosphorus oxychloride byproduct, which may require fractional distillation. prepchem.com

Phosphorus trichloride (PCl₃) also reacts with carboxylic acids to form the acyl chloride, with the byproduct being phosphorous acid (H₃PO₃). chemguide.co.ukprepchem.com The reaction is generally less vigorous than with PCl₅. chemguide.co.uk

Table 3: Comparison of Phosphorus Chloride Reagents

| Reagent | Byproducts | Separation Considerations | Reference |

| Phosphorus pentachloride (PCl₅) | Phosphorus oxychloride (POCl₃), Hydrogen chloride (HCl) | Fractional distillation may be needed to separate from POCl₃. | chemguide.co.ukprepchem.com |

| Phosphorus trichloride (PCl₃) | Phosphorous acid (H₃PO₃) | Separation from non-volatile phosphorous acid. | chemguide.co.ukprepchem.com |

Reaction Conditions and Optimization for Yield and Purity

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key factors to consider include the choice of chlorinating agent, solvent, reaction temperature, and reaction time.

For thionyl chloride and oxalyl chloride reactions, the use of an inert solvent is standard practice to ensure a homogeneous reaction mixture and to facilitate temperature control. The choice of solvent can influence reaction rates and ease of workup. The removal of gaseous byproducts drives these reactions to completion.

With phosphorus chlorides, the stoichiometry of the reagents is important. For PCl₅, a 1:1 molar ratio is typically used, while for PCl₃, a 1:3 molar ratio of carboxylic acid to PCl₃ is required. Careful control of the reaction temperature is necessary to prevent side reactions and decomposition of the product.

Purification of the resulting this compound is often achieved by distillation under reduced pressure to remove any non-volatile impurities and unreacted starting material. prepchem.com In many cases, if the reaction goes to completion and volatile byproducts are effectively removed, the crude acyl chloride may be of sufficient purity to be used directly in the next synthetic step without further purification. orgsyn.orgreddit.com

Modern and Alternative Synthetic Pathways

While the classical methods described above are robust and widely used, research into alternative and more environmentally benign synthetic pathways is ongoing. One such area of exploration involves the use of solid-supported reagents or catalytic systems to simplify product isolation and minimize waste.

For instance, phosphonitrilic chloride (PNT) has been reported as an activator for the esterification of phenoxyacetic acids, which suggests its potential as a reagent for activating the carboxylic acid group for other transformations, including conversion to an acyl chloride. jocpr.com The use of such activators under mild conditions could offer advantages in terms of functional group tolerance and reduced side reactions. jocpr.com

Further research may lead to the development of more efficient and sustainable methods for the synthesis of this compound, potentially utilizing novel catalytic systems or flow chemistry techniques.

Phosgene-Free Methods for Acid Chloride Formation

The conversion of (4-Phenoxyphenyl)acetic acid to its corresponding acid chloride is a crucial step in its utilization. While traditional methods often employ hazardous reagents like phosgene (B1210022) (COCl₂) or thionyl chloride (SOCl₂), the development of safer, phosgene-free alternatives is a significant area of research. acs.orgsciencemadness.org These alternative reagents aim to minimize the production of toxic byproducts and simplify handling procedures. researchgate.net

Common phosgene-free reagents for the formation of acid chlorides from carboxylic acids include oxalyl chloride ((COCl)₂) and phosphorus-based compounds like phosphorus trichloride (PCl₃) and phosphorus pentachloride (PCl₅). acs.orgchemguide.co.ukyoutube.com The reaction with oxalyl chloride is often favored due to the formation of volatile byproducts (CO, CO₂, and HCl), which are easily removed from the reaction mixture. youtube.com

Another notable phosgene substitute is bis(trichloromethyl)carbonate, also known as triphosgene. researchgate.net Triphosgene is a solid and therefore safer to handle and transport than gaseous phosgene. youtube.com It can effectively convert carboxylic acids to acid chlorides, generating carbon dioxide and hydrogen chloride as byproducts. researchgate.net The reaction mechanism involves the in-situ generation of phosgene from triphosgene. youtube.com

The choice of reagent can be influenced by factors such as reaction conditions, substrate compatibility, and desired product purity. For instance, the reaction of acetic acid with thionyl chloride or oxalyl chloride readily produces acetyl chloride. doubtnut.com Similarly, phosphorus pentachloride converts acetic acid to acetyl chloride, with phosphoryl chloride and hydrogen chloride as byproducts. youtube.com

| Reagent | Byproducts | Advantages | Disadvantages |

| Oxalyl chloride ((COCl)₂) | CO, CO₂, HCl | Volatile byproducts, clean reaction | Can be expensive |

| Phosphorus trichloride (PCl₃) | Phosphorous acid (H₃PO₃) | Effective for many carboxylic acids | Non-volatile byproduct requires separation |

| Phosphorus pentachloride (PCl₅) | Phosphoryl chloride (POCl₃), HCl | Highly reactive | Solid reagent, separation of POCl₃ can be challenging |

| Triphosgene (BTC) | CO₂, HCl | Safer to handle than phosgene, effective | In-situ generation of phosgene |

| Thionyl chloride (SOCl₂) | SO₂, HCl | Common and effective reagent | Gaseous byproducts require scrubbing |

Flow Chemistry Approaches for Continuous Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering advantages such as improved safety, better heat and mass transfer, and the potential for automation and scalability. justia.comnih.gov The on-demand synthesis of reactive intermediates like acid chlorides is particularly well-suited for flow processes, as it minimizes the hazards associated with their storage and handling. justia.com

In a typical continuous flow setup for the synthesis of this compound, a solution of (4-Phenoxyphenyl)acetic acid and a chlorinating agent are continuously pumped through a reactor. justia.com The small reactor volume and precise control over reaction parameters such as temperature, pressure, and residence time allow for highly efficient and controlled reactions. researchgate.net

For instance, the use of bis(trichloromethyl)carbonate (BTC) as a phosgene substitute has been successfully implemented in continuous flow systems for the synthesis of acyl chlorides. researchgate.netresearchgate.net This approach allows for the rapid activation of carboxylic acids, with the toxic phosgene being generated and consumed in situ within the closed system, thereby enhancing safety. researchgate.net The reaction of 2,4-dichloro-5-fluorobenzoic acid with BTC in a continuous flow reactor demonstrated high conversion rates at elevated temperatures and short residence times. researchgate.net

The integration of in-line purification and subsequent reaction steps is also a key advantage of flow chemistry. This "telescoping" of reactions can significantly reduce processing time and waste generation. mdpi.com For example, a continuous flow process can be designed where the newly formed this compound is immediately reacted with another nucleophile in a subsequent reactor module without isolation.

Considerations for Industrial-Scale Preparation and Process Optimization

The transition from laboratory-scale synthesis to industrial-scale production of this compound requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness. researchgate.net Process optimization studies are crucial to identify the ideal reaction conditions that maximize yield and purity while minimizing costs and environmental impact. researchgate.netresearchgate.net

Key parameters that are typically optimized include:

Reactant Molar Ratio: Determining the optimal stoichiometry of the carboxylic acid and the chlorinating agent is critical to ensure complete conversion and minimize the use of excess reagents.

Temperature and Reaction Time: These parameters are interdependent and significantly influence the reaction rate and the formation of potential byproducts. Optimization studies aim to find the balance that provides a high yield in the shortest possible time. researchgate.net

Solvent Selection: The choice of solvent can affect reactant solubility, reaction rate, and ease of product isolation. An ideal solvent should be inert to the reactants and products, have a suitable boiling point for the reaction temperature, and be easily recoverable.

Catalyst (if applicable): In some cases, a catalyst may be used to accelerate the reaction. The type and concentration of the catalyst would need to be optimized. For example, in phosgenation reactions, catalysts like benzimidazoles have been used. google.com

Work-up and Purification: The method for isolating and purifying the final product is a critical consideration for industrial production. This may involve distillation, crystallization, or other techniques. The process should be designed to be efficient and scalable. google.com

For continuous flow processes, optimization also involves factors such as flow rate and reactor design to achieve the desired throughput and product quality. researchgate.net The ability to continuously monitor and control the process in real-time is a significant advantage for industrial-scale manufacturing.

| Parameter | Considerations for Industrial Scale-Up |

| Safety | Handling of corrosive and potentially toxic reagents and byproducts. sciencemadness.org |

| Cost-Effectiveness | Cost of raw materials, energy consumption, and waste disposal. |

| Process Control | Implementation of robust process analytical technology (PAT) for real-time monitoring. |

| Equipment | Selection of appropriate reactors and ancillary equipment for large-scale production. |

| Environmental Impact | Minimization of waste streams and emissions. |

Reactivity and Mechanistic Investigations of 4 Phenoxyphenyl Acetyl Chloride

Nucleophilic Acylation Reactions

Nucleophilic acylation is a fundamental reaction type for acyl chlorides. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and forming the acylated product.

Amidation Reactions with Diverse Amine Substrates

(4-Phenoxyphenyl)acetyl chloride readily reacts with primary, secondary, and aromatic amines to form the corresponding amides. chemguide.co.ukdocbrown.info These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. commonorganicchemistry.com

The reaction of this compound with primary amines yields N-substituted (4-phenoxyphenyl)acetamides. chemguide.co.uklibretexts.org These reactions are generally vigorous and proceed readily at room temperature. libretexts.orgchemguide.co.uk The reaction mechanism involves a nucleophilic attack by the primary amine on the carbonyl carbon of the acyl chloride. chemguide.co.uk This is followed by the elimination of a chloride ion and a proton from the nitrogen atom to form the amide. chemguide.co.uk

A variety of primary amines can be used in this reaction, leading to a diverse range of amide products. The general reaction is as follows:

This compound + R-NH₂ → N-Alkyl-(4-phenoxyphenyl)acetamide + HCl

| Primary Amine | Product |

| Methylamine | N-Methyl-2-(4-phenoxyphenyl)acetamide |

| Ethylamine | N-Ethyl-2-(4-phenoxyphenyl)acetamide |

| Benzylamine | N-Benzyl-2-(4-phenoxyphenyl)acetamide |

This table is generated based on the general reactivity of acyl chlorides with primary amines and provides illustrative examples.

Secondary amines react with this compound in a similar manner to primary amines, producing N,N-disubstituted (4-phenoxyphenyl)acetamides. docbrown.info The presence of two alkyl or aryl groups on the nitrogen atom of the secondary amine leads to the formation of a tertiary amide.

The general reaction is:

This compound + R₂NH → N,N-Dialkyl-(4-phenoxyphenyl)acetamide + HCl

| Secondary Amine | Product |

| Dimethylamine | N,N-Dimethyl-2-(4-phenoxyphenyl)acetamide |

| Diethylamine | N,N-Diethyl-2-(4-phenoxyphenyl)acetamide |

| Pyrrolidine | 1-(2-(4-Phenoxyphenyl)acetyl)pyrrolidine |

This table is generated based on the general reactivity of acyl chlorides with secondary amines and provides illustrative examples.

Aromatic amines, such as aniline (B41778) and its derivatives, also undergo acylation with this compound to form the corresponding anilides. libretexts.orglibretexts.org The reactivity of aromatic amines is generally lower than that of aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. libretexts.org However, the reaction can still be effectively carried out, often with gentle heating or in the presence of a catalyst. libretexts.org

For instance, the reaction with phenylamine (aniline) produces N-phenyl-2-(4-phenoxyphenyl)acetamide. libretexts.orglibretexts.org

This compound + C₆H₅NH₂ → N-Phenyl-2-(4-phenoxyphenyl)acetamide + HCl

| Aromatic Amine | Product |

| Aniline | N-Phenyl-2-(4-phenoxyphenyl)acetamide |

| p-Toluidine | N-(p-Tolyl)-2-(4-phenoxyphenyl)acetamide |

| p-Anisidine | N-(4-Methoxyphenyl)-2-(4-phenoxyphenyl)acetamide |

This table is generated based on the general reactivity of acyl chlorides with aromatic amines and provides illustrative examples.

Esterification Reactions with Alcohols and Phenols

This compound is also a valuable reagent for the esterification of alcohols and phenols. nih.govlibretexts.org These reactions result in the formation of (4-phenoxyphenyl)acetate esters, which have applications in various fields.

Primary and secondary alcohols react readily with this compound to produce the corresponding alkyl (4-phenoxyphenyl)acetates. nih.gov The reaction is typically performed in the presence of a base, such as pyridine (B92270), to scavenge the HCl produced. nih.gov

The general reaction is:

This compound + R-OH → Alkyl (4-phenoxyphenyl)acetate + HCl

Phenols can also be esterified using this compound. libretexts.org Due to the lower nucleophilicity of the phenolic hydroxyl group compared to aliphatic alcohols, the reaction may require heating or the use of a more reactive phenoxide ion, which can be generated by treating the phenol (B47542) with a base like sodium hydroxide. libretexts.org

| Alcohol/Phenol | Product |

| Methanol | Methyl (4-phenoxyphenyl)acetate |

| Ethanol | Ethyl (4-phenoxyphenyl)acetate |

| Phenol | Phenyl (4-phenoxyphenyl)acetate |

This table is generated based on the general reactivity of acyl chlorides with alcohols and phenols and provides illustrative examples.

Synthesis of Aryl (4-Phenoxyphenyl)acetates

The synthesis of aryl (4-phenoxyphenyl)acetates from this compound is a direct application of esterification. This reaction involves the treatment of an alcohol or phenol with the acyl chloride. The reaction proceeds readily, often in the presence of a base like pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct. The general transformation can be represented as follows:

This compound + ArOH → Aryl (4-phenoxyphenyl)acetate + HCl

While specific examples detailing the synthesis of a wide range of aryl (4-phenoxyphenyl)acetates are not extensively documented in readily available literature, the underlying chemistry is fundamental to organic synthesis. The reactivity of the acyl chloride is such that it readily acylates the hydroxyl group of phenols. sciencemadness.org For instance, the reaction of this compound with a substituted phenol, such as a p-hydroxyphenyl ketone, would yield the corresponding aryl ester. researchgate.net

In a related context, the synthesis of 2-(4-acetyl-5-aryl-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetate (B1210297) derivatives involves the acylation of a phenolic hydroxyl group with acetic anhydride, which is mechanistically similar to using an acyl chloride. researchgate.net This highlights the general applicability of acylation reactions for the synthesis of aryl acetates.

Ketone Formation via Friedel-Crafts Acylation

This compound is a key reagent in Friedel-Crafts acylation reactions to produce a variety of aryl ketones. organic-chemistry.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with the acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). sigmaaldrich.commasterorganicchemistry.com The reaction proceeds through the formation of an acylium ion, which then attacks the electron-rich aromatic ring. sigmaaldrich.commasterorganicchemistry.comyoutube.com

A notable application is the synthesis of 4-phenoxyacetophenone from diphenyl ether and an acylating agent like acetyl chloride, which is structurally related to this compound. google.com The Friedel-Crafts acylation is a versatile method for creating carbon-carbon bonds and is widely used in the synthesis of pharmaceutical intermediates and other complex organic molecules. organic-chemistry.orgsigmaaldrich.com The general mechanism involves the coordination of the Lewis acid to the chlorine atom of the acyl chloride, facilitating the departure of the chloride and the formation of a resonance-stabilized acylium ion. masterorganicchemistry.com This electrophile is then attacked by the aromatic ring, followed by deprotonation to restore aromaticity and yield the ketone product. masterorganicchemistry.commsu.edu

The reaction conditions, including the choice of solvent and catalyst, can influence the yield and regioselectivity of the acylation. For instance, the use of zinc chloride and boron trifluoride as catalysts has also been reported in Friedel-Crafts type ketone syntheses. google.com

Table 1: Examples of Friedel-Crafts Acylation Reactions

| Acyl Chloride | Aromatic Substrate | Catalyst | Product |

| Acetyl chloride | Benzene (B151609) | AlCl₃ | Acetophenone |

| Propionyl chloride | Toluene (B28343) | AlCl₃ | p-Methylpropiophenone |

| Benzoyl chloride | Benzene | AlCl₃ | Benzophenone |

This table presents general examples of Friedel-Crafts acylation to illustrate the reaction type.

Reactions with Organometallic Reagents (e.g., Grignard Reagents, Organolithium Compounds)

This compound readily reacts with organometallic reagents like Grignard reagents (RMgX) and organolithium compounds (RLi). These reactions are powerful methods for forming new carbon-carbon bonds.

With Grignard reagents, acyl chlorides typically undergo a double addition to form tertiary alcohols. vaia.comstackexchange.com The first equivalent of the Grignard reagent adds to the carbonyl group to form a ketone intermediate. This ketone is highly reactive towards the Grignard reagent and immediately reacts with a second equivalent to form a tertiary alcohol after an aqueous workup. stackexchange.comchemistrysteps.com It is generally not possible to stop the reaction at the ketone stage due to the high reactivity of the Grignard reagent. stackexchange.com

The general mechanism is as follows:

this compound + RMgX → 1-(4-phenoxyphenyl)-1-alkanone + MgXCl

1-(4-phenoxyphenyl)-1-alkanone + RMgX → Intermediate alkoxide

Intermediate alkoxide + H₃O⁺ → 1,1-dialkyl-1-(4-phenoxyphenyl)ethanol

Organolithium reagents react in a similar fashion to Grignard reagents with acyl chlorides, also typically leading to the formation of tertiary alcohols after a double addition. libretexts.orglibretexts.org Both types of organometallic reagents are strong nucleophiles and bases. libretexts.orglibretexts.org

To selectively form a ketone from an acyl chloride, a less reactive organometallic reagent, such as a Gilman reagent (lithium dialkylcuprate, R₂CuLi), is required. chemistrysteps.com Gilman reagents are generally unreactive towards the ketone product, allowing for the isolation of the ketone. chemistrysteps.comchemistrysteps.com

Table 2: Reactivity of Acyl Chlorides with Organometallic Reagents

| Organometallic Reagent | Reactivity with Acyl Chloride | Final Product |

| Grignard Reagent (RMgX) | Double addition | Tertiary Alcohol |

| Organolithium (RLi) | Double addition | Tertiary Alcohol |

| Gilman Reagent (R₂CuLi) | Single addition | Ketone |

Electrophilic Aromatic Substitution Reactions

This compound itself can potentially undergo electrophilic aromatic substitution (EAS) on its two aromatic rings. The phenoxy group is an ortho-, para-directing activator, while the acetyl chloride group attached to the other ring through a methylene (B1212753) bridge will have a deactivating effect. However, the conditions for such reactions must be carefully chosen to avoid reaction at the highly reactive acyl chloride functional group.

The general mechanism of EAS involves the generation of a strong electrophile, which is then attacked by the π-electrons of the aromatic ring to form a resonance-stabilized carbocation intermediate known as a sigma complex or benzenonium ion. msu.edulibretexts.org Subsequent loss of a proton restores the aromaticity of the ring. libretexts.orgmasterorganicchemistry.com Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.com

Given the presence of the activating phenoxy group, electrophilic attack would be directed to the ortho and para positions of the phenoxy-substituted ring. The para position is already substituted, so substitution would likely occur at the ortho positions. The other phenyl ring, being attached to the electron-withdrawing acetyl chloride moiety (via the methylene spacer), is deactivated towards electrophilic attack.

Chemo- and Regioselectivity in Acylations

Chemo- and regioselectivity are important considerations in acylation reactions involving this compound, particularly in Friedel-Crafts acylations of substituted aromatic compounds.

Chemoselectivity refers to the preferential reaction of one functional group over another. In a molecule with multiple nucleophilic sites, such as a phenol containing another functional group, the highly electrophilic acyl chloride will preferentially react with the most nucleophilic site. For instance, in the presence of both a hydroxyl group and a less reactive aromatic ring, acylation of the hydroxyl group (O-acylation) can compete with acylation of the aromatic ring (C-acylation or Friedel-Crafts acylation). researchgate.net The reaction conditions, particularly the catalyst and temperature, can be tuned to favor one over the other. researchgate.net

Regioselectivity in Friedel-Crafts acylation is governed by the directing effects of the substituents already present on the aromatic substrate. Electron-donating groups direct the incoming acyl group to the ortho and para positions, while electron-withdrawing groups direct it to the meta position. For example, in the acylation of toluene, which has an activating methyl group, the major product is the para-substituted ketone. rsc.org

In intramolecular Friedel-Crafts acylations, the regioselectivity is determined by the length of the chain connecting the acyl chloride to the aromatic ring, leading to the formation of cyclic ketones of specific ring sizes.

Reaction Kinetics and Thermodynamic Analysis of Acylation Processes

The kinetics of Friedel-Crafts acylation reactions are complex and can be influenced by several factors, including the substrate, the acylating agent, the catalyst, and the solvent. Studies on the acylation of benzene and other aromatics with various alkanoyl chlorides have shown that the reaction often follows second-order kinetics. scribd.com The rate of reaction is dependent on the concentration of both the aromatic substrate and the acyl chloride-Lewis acid complex. scribd.com

The reactivity of the acyl chloride is influenced by the electronic and steric effects of its substituents. A study on the acylation of toluene with substituted benzoyl chlorides revealed that the relative rates are influenced by the substituent on the benzoyl chloride. rsc.org

Thermodynamic analysis of acylation reactions, such as the acylation of phenol, provides insights into the favorability of forming different isomers. scielo.brresearchgate.net For instance, in the acylation of phenol, the formation of hydroxyacetophenones is thermodynamically favored at lower temperatures, while at higher temperatures, the formation of phenyl acetate is preferred. scielo.brresearchgate.netscite.ai Among the isomeric hydroxyacetophenones, the meta-isomer is often the most thermodynamically stable. scielo.brresearchgate.net

Table 3: Relative Rates of Acylation of Toluene with Substituted Benzoyl Chlorides

| Substituent (X) in p-XC₆H₄COCl | Relative Rate |

| Me | 0.2 |

| H | 1.0 |

| Cl | 2.5 |

Data adapted from a study on the effect of substituents in the acid chloride on the acylation of aromatic substrates. rsc.org

Theoretical and Computational Mechanistic Studies

Theoretical and computational methods are increasingly used to investigate the mechanisms of chemical reactions, including those involving acyl chlorides. These studies can provide detailed insights into the structures of intermediates and transition states, as well as the energetics of the reaction pathway.

For Friedel-Crafts acylation, computational studies can help to elucidate the nature of the active acylating species, which can be an oxonium complex or a free acylium ion. rsc.org Density Functional Theory (DFT) calculations, for example, can be used to model the reaction mechanism, including the formation of the acylium ion and its subsequent attack on the aromatic ring. These calculations can also predict the regioselectivity of the reaction by comparing the activation energies for attack at different positions on the aromatic ring.

In the context of reactions with organometallic reagents, computational studies can help to explain the different reactivities of Grignard and Gilman reagents. These studies can model the electronic structure of the reagents and their interaction with the acyl chloride, providing a rationale for the observed single versus double addition.

While specific computational studies on this compound were not found, the principles from studies on related acyl chlorides are directly applicable.

Transition State Analysis and Reaction Pathway Elucidation

The reactivity of this compound is fundamentally governed by the electrophilicity of the carbonyl carbon and the stability of the leaving group, the chloride ion. Acylation reactions involving this compound are expected to proceed through a nucleophilic acyl substitution mechanism. The elucidation of the precise reaction pathway, whether it be a concerted or a stepwise process involving a tetrahedral intermediate, is critical for controlling reaction outcomes.

For many acyl chlorides, the reaction with a nucleophile (Nu) proceeds via a stepwise mechanism, as depicted in the following general scheme:

Figure 1: General stepwise mechanism for nucleophilic acyl substitution of an acyl chloride.

The first step involves the attack of the nucleophile on the carbonyl carbon to form a tetrahedral intermediate. This step is often the rate-determining step of the reaction. The subsequent collapse of this intermediate to expel the chloride ion is typically fast. Transition state analysis for such reactions would focus on the geometry and energy of the transition state leading to the tetrahedral intermediate. The presence of the 4-phenoxyphenyl group is expected to influence the stability of this transition state through both steric and electronic effects.

Quantum Chemical Calculations of Reactivity and Selectivity

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating the reactivity and selectivity of chemical reactions. While specific DFT studies on this compound are not readily found, calculations on similar aromatic acyl chlorides provide valuable insights.

These computational studies can model the reaction pathway, calculating the energies of reactants, transition states, intermediates, and products. This allows for the determination of activation energies, which are directly related to reaction rates. For instance, the calculated activation energy for the reaction of a generic acyl chloride with a nucleophile can provide a quantitative measure of its reactivity.

Furthermore, these calculations can elucidate the factors governing selectivity in reactions with molecules possessing multiple nucleophilic sites. The calculated partial charges on the atoms of the reactants can indicate the most likely site of nucleophilic attack.

| Parameter | Description | Predicted Influence on this compound |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | The electron-donating nature of the phenoxy group may slightly increase the activation energy for nucleophilic attack compared to unsubstituted benzoyl chloride. |

| Reaction Enthalpy (ΔH) | The net change in heat content during a reaction. | Acylation reactions are typically exothermic. |

| Frontier Molecular Orbitals (HOMO/LUMO) | The highest occupied and lowest unoccupied molecular orbitals, which are key to understanding chemical reactivity. | The LUMO of this compound will be centered on the carbonyl carbon, making it the primary site for nucleophilic attack. |

Table 1: Key parameters from quantum chemical calculations and their predicted influence on the reactivity of this compound.

Role of Solvent Effects and Catalysis in Reaction Outcomes

The choice of solvent can significantly impact the rate and outcome of reactions involving this compound. Solvents can influence the stability of the reactants, transition states, and intermediates through solvation.

Polar aprotic solvents, such as dichloromethane (B109758) and tetrahydrofuran, are commonly used for reactions with acyl chlorides. These solvents can solvate the charged intermediates and transition states, potentially lowering the activation energy of the reaction. In contrast, protic solvents like water or alcohols can react with the acyl chloride, leading to hydrolysis or esterification, respectively.

Catalysts are often employed to enhance the rate of acylation reactions. Lewis acids, such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂), can activate the acyl chloride by coordinating to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. This is particularly relevant in Friedel-Crafts acylation reactions where this compound would react with an aromatic substrate.

In phase-transfer catalysis, a catalyst (often a quaternary ammonium (B1175870) salt) facilitates the transfer of a reactant (e.g., a phenoxide ion) from an aqueous phase to an organic phase containing the acyl chloride, enabling the reaction to proceed efficiently.

| Condition | Effect on Reaction | Example |

| Polar Aprotic Solvent | Stabilizes charged intermediates, potentially increasing reaction rate. | Dichloromethane, Tetrahydrofuran |

| Protic Solvent | Can react with the acyl chloride, leading to side products. | Water (hydrolysis), Alcohols (esterification) |

| Lewis Acid Catalyst | Increases the electrophilicity of the carbonyl carbon, accelerating the reaction. | Aluminum chloride (AlCl₃), Zinc chloride (ZnCl₂) |

| Phase-Transfer Catalyst | Facilitates reactions between reactants in different phases. | Quaternary ammonium salts |

Table 2: The influence of solvent and catalyst on reactions of this compound.

Applications of 4 Phenoxyphenyl Acetyl Chloride in Complex Molecule Synthesis

Construction of Substituted (4-Phenoxyphenyl)acetamides and (4-Phenoxyphenyl)acetates

The acyl chloride functional group in (4-phenoxyphenyl)acetyl chloride is highly reactive towards nucleophiles, making it an excellent starting material for the synthesis of substituted amides and esters.

The reaction with primary or secondary amines proceeds readily to form the corresponding N-substituted (4-phenoxyphenyl)acetamides. libretexts.orgchemguide.co.uk This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. chemguide.co.uk The general transformation involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. libretexts.orgchemguide.co.uk

Similarly, this compound reacts with alcohols or phenols to yield (4-phenoxyphenyl)acetate esters. chemguide.co.uklibretexts.org The reaction with alcohols is often vigorous, while the reaction with phenols may require heating or the presence of a base to facilitate the formation of the more nucleophilic phenoxide ion. chemguide.co.uksavemyexams.com This esterification provides a straightforward method for incorporating the (4-phenoxyphenyl)acetyl group into various molecules.

Synthesis of Heterocyclic Systems Incorporating the (4-Phenoxyphenyl)acetyl Moiety

The reactivity of this compound extends to its use in the construction of various heterocyclic ring systems, which are prevalent in many biologically active compounds.

Azetidinone Synthesis

Azetidinones, also known as β-lactams, are a class of four-membered cyclic amides that form the core structure of many important antibiotics. chemijournal.com The Staudinger cycloaddition is a key method for synthesizing β-lactams, involving the reaction of a ketene (B1206846) with an imine. mdpi.com this compound can serve as a precursor to the corresponding ketene, which is generated in situ by treatment with a tertiary amine. This ketene then undergoes a [2+2] cycloaddition with an imine to furnish the desired azetidinone ring system. mdpi.com This approach has been utilized in the synthesis of various monocyclic β-lactams and hybrid molecules containing the β-lactam ring linked to other bioactive heterocycles. chemijournal.commdpi.com

Isoxazole (B147169) Ring Formation

The (4-phenoxyphenyl)acetyl moiety has been incorporated into isoxazole rings, which are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. nih.govnih.gov One synthetic strategy involves the reaction of a chloroaldoxime with a compound containing the (4-phenoxyphenyl)acetyl group. nih.gov In a specific example, a series of 4-phenoxy-phenyl isoxazoles were synthesized as potential acetyl-CoA carboxylase (ACC) inhibitors. nih.govnih.gov The synthesis involved the reaction of a primary amine with an acyl chloride to form an amide, which was then subjected to further transformations to construct the isoxazole ring. nih.gov

Role as a Building Block in Multi-Step Total Syntheses

Due to its versatile reactivity, this compound serves as a crucial building block in the multi-step total synthesis of complex and biologically significant molecules. Its ability to introduce the (4-phenoxyphenyl)acetyl group allows for the construction of key intermediates that can be further elaborated to the final target molecule.

Derivatization Strategies for Synthetic Diversification

The (4-phenoxyphenyl)acetyl group can be strategically introduced into various molecular scaffolds to create libraries of compounds for structure-activity relationship (SAR) studies. This allows for the systematic exploration of how modifications to this part of the molecule affect its biological activity.

Introduction of the (4-Phenoxyphenyl)acetyl Group into Pharmaceutical Precursors

The (4-phenoxyphenyl)acetyl moiety is a key structural feature in a number of pharmaceutical precursors and active pharmaceutical ingredients (APIs). For instance, it is a component of compounds that have been investigated as potential inhibitors of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism and a target for cancer therapy. nih.govnih.govtandfonline.com In the synthesis of these potential ACC inhibitors, the (4-phenoxyphenyl)acetyl group was introduced through the acylation of an amine precursor. nih.gov The resulting amide was then further modified to generate a library of 4-phenoxy-phenyl isoxazole derivatives. nih.govtandfonline.com These derivatives were evaluated for their biological activity, leading to the identification of compounds with potent ACC inhibitory activity and cytotoxicity against various cancer cell lines. nih.govnih.govtandfonline.com

Design and Synthesis of Library Compounds for Chemical Biology Studies

The design and synthesis of compound libraries are foundational to chemical biology, enabling the exploration of biological processes and the discovery of new therapeutic agents. The (4-phenoxyphenyl)acetyl moiety, readily introduced via its reactive acetyl chloride derivative, serves as a valuable scaffold in the generation of such libraries. The phenoxy-phenyl structure is recognized as a "privileged scaffold" in medicinal chemistry, as it is a component of numerous drugs and can interact with various biological targets. nih.gov

A pertinent example is the synthesis of a library of 4-phenoxy-phenyl isoxazole derivatives designed as potential inhibitors of Acetyl-CoA carboxylase (ACC), an enzyme implicated in cancer and metabolic diseases. nih.govsemanticscholar.orgnih.gov In a representative synthetic pathway, a key intermediate containing a primary amine is acylated to introduce the terminal acetyl group. While this specific study utilized acetyl chloride for the final acylation step, the strategic placement of the 4-phenoxyphenyl group earlier in the synthesis highlights the modular approach common in library design. nih.govresearchgate.net The general strategy involved creating a core structure, in this case, the 4-phenoxy-phenyl isoxazole, and then diversifying the periphery of the molecule to study structure-activity relationships (SAR). nih.gov

The synthesis of these compounds began with a 4-phenoxyphenyl core, which was elaborated into an isoxazole ring. Subsequent modifications, including the reaction of a primary amine with various acyl chlorides or isocyanates, led to a library of related compounds with diverse functionalities. researchgate.net The evaluation of this library against human ACC1 and several cancer cell lines provided crucial data on how different substituents on the core scaffold affect biological activity.

Table 1: Biological Activity of Synthesized 4-Phenoxy-Phenyl Isoxazole Derivatives nih.govsemanticscholar.orgnih.gov

| Compound ID | Modifications | hACC1 IC₅₀ (nM) | Antiproliferative Activity (IC₅₀, µM) on MDA-MB-231 cells |

| 6g | Cyclopropylmethoxy-substituted | 99.8 | >10 |

| 6l | Phenylacetamide group | 185.3 | 0.21 |

| 6q | Benzylurea group | 261.4 | >10 |

| CP-640186 (Reference) | Not Applicable | 108.0 | Not Reported |

This table is interactive. You can sort and filter the data.

The findings from screening such libraries are instrumental in identifying lead compounds for drug development and chemical probes to study enzyme function. The cytotoxicity of these compounds was evaluated against cancer cell lines known for high ACC1 expression, such as A549 (lung), HepG2 (liver), and MDA-MB-231 (breast). nih.govsemanticscholar.org The results indicated that the 4-phenoxyphenylisoxazoles demonstrated significant antiproliferative effects, particularly against MDA-MB-231 cells. nih.gov

Utilization in Macromolecular Architectures (e.g., Dendrimers, Polymers)

The reactivity of this compound makes it a suitable candidate for the chemical modification of macromolecules, such as polymers and dendrimers, to create materials with tailored properties. This process typically involves attaching the molecule as a "pendant group" to the main backbone of the macromolecule. wikipedia.orglibretexts.org Such functionalization can significantly alter the physical, chemical, and biological characteristics of the parent material.

Dendrimers, with their well-defined, hyperbranched structure and high density of surface functional groups, are ideal scaffolds for surface modification. wiserpub.com For instance, amine-terminated polyamidoamine (PAMAM) dendrimers possess primary amines on their surface that can readily react with acyl chlorides like this compound. This reaction forms a stable amide bond, effectively coating the dendrimer surface with (4-phenoxyphenyl)acetyl groups.

The rationale for such modification is often to enhance biocompatibility, improve drug-loading capacity, or introduce specific targeting capabilities. Studies have shown that the surface acetylation of PAMAM dendrimers can significantly reduce their inherent cytotoxicity while maintaining their ability to permeate cell membranes. nih.gov By using this compound instead of a simple acetylating agent like acetic anhydride, one can introduce the bulky and hydrophobic phenoxyphenyl moiety. This could be leveraged to:

Enhance hydrophobic interactions: The phenoxyphenyl groups could serve as internal pockets for encapsulating hydrophobic drug molecules.

Modulate biological interactions: The phenoxyphenyl group is a known pharmacophore that interacts with various biological targets, potentially imparting novel biological activity to the dendrimer itself. nih.gov

Alter physical properties: The introduction of large, rigid pendant groups can raise the glass transition temperature (Tg) of a polymer or alter the solution properties of a dendrimer. wikipedia.org

Similarly, linear polymers with reactive side chains (e.g., hydroxyl or amine groups) can be functionalized with this compound. For example, a polymer with pendant hydroxyl groups can be esterified using the acyl chloride, attaching the (4-phenoxyphenyl)acetyl group via an ester linkage. This approach allows for the creation of functional polymers where the pendant group dictates the material's properties and potential applications, such as in thermoresponsive materials or specialized coatings. rsc.org

While direct synthesis of polymers from this compound as a monomer is not feasible due to its monofunctional nature, its role as a powerful modifying agent for pre-formed macromolecular architectures is significant. The covalent attachment of the (4-phenoxyphenyl)acetyl group offers a strategy to combine the advantageous structural properties of polymers and dendrimers with the specific chemical and biological attributes of the phenoxyphenyl scaffold.

Advanced Analytical Methodologies for Structural Elucidation of Products Derived from 4 Phenoxyphenyl Acetyl Chloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

When (4-phenoxyphenyl)acetyl chloride reacts with nucleophiles such as amines or alcohols, it forms amide or ester derivatives, respectively. The fundamental (4-phenoxyphenyl)acetyl substructure is retained, but the signals corresponding to the acetyl group and the aromatic rings will be subtly influenced by the newly introduced group.

Proton (¹H) NMR spectroscopy provides a "fingerprint" of the hydrogen atoms in a molecule. The chemical shift (δ) of each proton is indicative of its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons, and the integration gives the relative number of protons for each signal.

For a typical product derived from this compound, such as an amide, the ¹H NMR spectrum exhibits characteristic signals. For instance, in N-benzyl-2-(4-phenoxyphenyl)acetamide, a close analogue, the methylene (B1212753) protons (CH₂) of the acetyl group appear as a distinct singlet, while the aromatic protons of the two phenyl rings and the benzyl (B1604629) group show complex multiplets in the aromatic region of the spectrum. The N-H proton of the amide linkage typically appears as a broad singlet or a triplet, depending on the solvent and concentration.

Table 1: Representative ¹H NMR Chemical Shift Data for a Derivative of this compound Data based on the closely related analogue N-Benzyl-2-(4-hydroxyphenyl)acetamide in DMSO-d₆. semanticscholar.org

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

| Amide N-H | ~8.3 - 8.6 | t (triplet) or br s (broad singlet) |

| Aromatic Protons | 6.9 - 7.5 | m (multiplet) |

| Methylene (CH₂) | ~3.5 | s (singlet) |

Note: The exact chemical shifts and multiplicities can vary depending on the specific derivative and the solvent used for analysis.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical environments.

In derivatives of this compound, the most characteristic signal is that of the carbonyl carbon (C=O) of the amide or ester functionality, which typically appears in the range of 165-175 ppm. scielo.br The carbon atoms of the phenoxy-substituted phenyl ring and the other phenyl ring can be distinguished based on their chemical shifts, with the carbon attached to the ether oxygen appearing at a higher chemical shift (downfield).

Table 2: Representative ¹³C NMR Chemical Shift Data for a Derivative of this compound Data based on the closely related analogue N-Benzyl-2-(4-hydroxyphenyl)acetamide in DMSO-d₆. semanticscholar.org

| Carbon Type | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~170 |

| Aromatic C-O | ~157 |

| Aromatic C (unsubstituted) | 115 - 138 |

| Methylene (CH₂) | ~42 |

While one-dimensional (1D) NMR spectra provide essential information, complex molecules often require two-dimensional (2D) NMR experiments to fully elucidate the structure. These techniques reveal correlations between different nuclei, allowing for the unambiguous assignment of signals and the determination of the molecule's connectivity. nih.gov

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. whiterose.ac.uk It is invaluable for identifying adjacent protons and tracing out spin systems, such as the protons on an aromatic ring or within an alkyl chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to carbon atoms. whiterose.ac.uk It allows for the direct assignment of a proton signal to its corresponding carbon signal, greatly simplifying the interpretation of both ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four). whiterose.ac.uknih.gov HMBC is crucial for piecing together different fragments of a molecule. For example, it can show a correlation from the methylene protons of the acetyl group to the carbonyl carbon and to the carbons of the adjacent phenyl ring, confirming the core structure of the (4-phenoxyphenyl)acetyl moiety.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, leading to the absorption of radiation.

For products derived from this compound, the IR spectrum will be dominated by several key absorptions. The most prominent is the carbonyl (C=O) stretching vibration of the newly formed amide or ester. Acid chlorides themselves show a very characteristic C=O stretch at a high wavenumber (around 1800 cm⁻¹), while amides and esters appear at lower wavenumbers. chemicalbook.com The presence of the ether linkage (C-O-C) and the aromatic rings also gives rise to characteristic bands.

Table 3: Typical IR Absorption Frequencies for Derivatives of this compound

| Functional Group | Vibration | Typical Frequency (cm⁻¹) |

| Amide N-H | Stretch | 3350 - 3180 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Carbonyl (C=O) (Amide) | Stretch | 1680 - 1630 |

| Carbonyl (C=O) (Ester) | Stretch | 1750 - 1735 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| Ether C-O | Stretch | 1250 - 1000 |

Raman spectroscopy is a complementary technique to IR spectroscopy. It also probes molecular vibrations but is based on the inelastic scattering of monochromatic light. While IR is particularly sensitive to polar functional groups like carbonyls, Raman spectroscopy is often more sensitive to non-polar, symmetric bonds and aromatic rings.

In the analysis of this compound derivatives, Raman spectroscopy would be particularly useful for characterizing the vibrations of the aromatic rings and the carbon-carbon backbone. The symmetric "breathing" modes of the phenyl rings, which are often weak in the IR spectrum, typically give strong signals in the Raman spectrum. This provides a detailed vibrational signature of the molecular framework.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) stands as a cornerstone analytical technique in the structural elucidation of novel compounds derived from this compound. This powerful method provides critical information regarding the molecular weight of a synthesized molecule and offers insights into its structure through the analysis of fragmentation patterns. When a molecule is introduced into the mass spectrometer, it is ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z). The generated mass spectrum is a unique fingerprint of the compound, displaying the molecular ion peak which corresponds to the molecular mass of the analyte. polymersolutions.com Further fragmentation of the molecular ion within the mass spectrometer yields a series of daughter ions, the analysis of which helps in piecing together the molecule's structural components. polymersolutions.com This capability is invaluable for confirming the successful synthesis of target derivatives and for identifying any impurities or byproducts.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of newly synthesized derivatives of this compound. Unlike standard MS, HRMS instruments can measure the mass-to-charge ratio of an ion with extremely high accuracy, typically to within a few parts per million (ppm). polymersolutions.commdpi.com This precision allows for the determination of the exact molecular formula of a compound, as it can distinguish between molecules that have the same nominal mass but different elemental compositions.

For instance, in the synthesis of novel 4-phenoxy-phenyl isoxazoles, a class of compounds derived from related precursors, HRMS was crucial for confirming the elemental composition of the final products. tandfonline.com The ability to obtain an exact mass provides a high degree of confidence in the assigned chemical structure, which is a fundamental requirement in the characterization of new chemical entities. polymersolutions.com The accuracy of HRMS is such that it can readily differentiate between desired products and potential impurities, even when their molecular weights are very similar.

Table 1: Exemplary HRMS Data for this compound Derivatives

| Compound | Molecular Formula | Calculated m/z [M+Na]⁺ | Found m/z [M+Na]⁺ |

| N-(1-(3-(4-Phenoxyphenyl)isoxazol-5-yl)ethyl)acetamide | C₁₉H₁₈N₂O₃ | 345.1210 | 345.1225 |

| N-(1-(3-(4-Phenoxyphenyl)isoxazol-5-yl)ethyl)propionamide | C₂₀H₂₀N₂O₃ | 359.1366 | 359.1369 |

| N-(1-(3-(4-Phenoxyphenyl)isoxazol-5-yl)ethyl)-2-phenylacetamide | C₂₅H₂₂N₂O₃ | 421.1523 | 421.1527 |

This table presents representative data from the characterization of related isoxazole (B147169) derivatives, illustrating the precision of HRMS in confirming molecular formulas. tandfonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jppres.com It is particularly well-suited for the analysis of volatile and semi-volatile compounds. In the context of reactions involving this compound, GC-MS can be employed to assess the purity of volatile starting materials and to identify and quantify any volatile byproducts or derivatives formed during the reaction.

For many compounds, chemical derivatization is necessary to increase their volatility and thermal stability, making them amenable to GC-MS analysis. jfda-online.comrsc.org Common derivatization techniques include silylation, acylation, and alkylation, which can transform polar functional groups into less polar, more volatile derivatives. jfda-online.com For example, acetyl derivatives can be analyzed to determine the structure of various compounds. researchgate.netresearchgate.net The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and a mass spectrum is generated for identification. jppres.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Product Analysis

For non-volatile and thermally labile derivatives of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical method of choice. polymersolutions.com This technique couples the high-resolution separation of liquid chromatography, often High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), with the sensitive and specific detection of mass spectrometry. polymersolutions.commdpi.com LC-MS is capable of analyzing a wide range of organic molecules, including those that are not suitable for GC-MS due to their low volatility or thermal instability. polymersolutions.com

In the synthesis of various phenoxy acetic acid derivatives, LC-MS has been used to characterize the newly synthesized compounds. researchgate.net The liquid chromatograph first separates the components of the reaction mixture. The eluent from the LC column is then introduced into the mass spectrometer's ion source, where molecules are ionized, typically using "soft" ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which minimize fragmentation and often leave the molecular ion intact. polymersolutions.com This allows for the determination of the molecular weight of the non-volatile products. polymersolutions.com Furthermore, by coupling LC with high-resolution mass spectrometry (LC-HRMS), it is possible to obtain exact mass measurements for these compounds, further aiding in their structural confirmation. nih.gov

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Elucidation

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and the absolute stereochemistry of chiral molecules, which is often not achievable by other analytical techniques. For products derived from this compound that can be crystallized, single-crystal X-ray diffraction analysis offers an unambiguous structural proof.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions can be determined with high precision. researchgate.net

In the structural analysis of a related compound, 1-Acetyl-3-(4-chlorophenyl)-5-(4-fluoro-3-phenoxyphenyl)-1H-pyrazole, X-ray crystallography was used to determine the dihedral angles between the various rings of the molecule and to understand the intermolecular interactions, such as hydrogen bonds, that stabilize the crystal structure. researchgate.net This level of detail is crucial for understanding the molecule's conformation in the solid state and its potential intermolecular interactions.

Table 2: Crystallographic Data for a (Phenoxyphenyl) Derivative

| Parameter | Value |

| Compound | 1-Acetyl-3-(4-chlorophenyl)-5-(4-fluoro-3-phenoxyphenyl)-1H-pyrazole |

| Molecular Formula | C₂₃H₁₈ClFN₂O₂ |

| Molecular Weight | 408.84 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 14.577 (10) |

| b (Å) | 9.342 (6) |

| c (Å) | 14.994 (10) |

| β (°) | 96.237 (11) |

| Volume (ų) | 2030 (2) |

This table presents selected crystallographic data for a related phenoxyphenyl derivative, demonstrating the detailed structural information obtained from X-ray crystallography. researchgate.net

Future Research Directions and Innovations in 4 Phenoxyphenyl Acetyl Chloride Chemistry

Development of Eco-Friendly and Sustainable Synthetic Processes (Green Chemistry)

The future synthesis of (4-Phenoxyphenyl)acetyl chloride and its derivatives is progressively aligning with the principles of green chemistry, aiming to reduce environmental impact and improve safety. Research is focused on replacing hazardous reagents and solvents, minimizing waste, and utilizing renewable resources.

A primary target for green innovation is the synthesis of the acyl chloride itself. Traditional methods often employ hazardous chlorinating agents like thionyl chloride. Future approaches explore milder and more environmentally benign alternatives. For instance, reagents like oxalyl chloride and cyanuric chloride are being investigated as they can operate under less harsh conditions and produce gaseous byproducts that are easier to handle, although the toxicity of byproducts remains a consideration that requires careful management. researchgate.net Another approach involves the metal-free oxidative cross-esterification of alcohols using reagents like trichloroisocyanuric acid, which can convert alcohols in situ to their corresponding acyl chlorides for subsequent reactions. researchgate.net

The use of sustainable solvents is another key research area. Conventional syntheses often rely on toxic and volatile organic solvents like dichloromethane (B109758). Studies have shown that bio-alternative solvents, such as Cyrene™, can be effective for reactions involving acyl chlorides, such as amide synthesis. rsc.org This bio-based solvent, derived from cellulose, offers a greener alternative with a simple aqueous work-up procedure that enhances molar efficiency. rsc.org Furthermore, developing solvent-free reaction conditions represents an ideal green chemistry scenario. Research into the uncatalyzed esterification of alcohols with acetyl chloride under solvent-free conditions demonstrates the potential for eliminating solvents altogether, thereby reducing waste and simplifying purification. iiste.org

The broader context of pyrethroid synthesis also informs the need for sustainable practices. Since this compound is a precursor to insecticides like Fenvalerate, the entire lifecycle, including the potential for biodegradation of the final products, is under scrutiny. nih.gov Efforts to source starting materials from renewable feedstocks are also gaining traction, aligning with the goal of creating a more sustainable chemical industry. greenskybio.comresearchgate.netmdpi.com

Table 1: Green Chemistry Approaches for Acyl Chloride Reactions

| Green Strategy | Traditional Method | Alternative Approach | Key Advantage |

|---|---|---|---|

| Chlorinating Agent | Thionyl chloride, Phosphorus pentachloride | Oxalyl chloride, Cyanuric chloride | Milder conditions, volatile byproducts researchgate.net |

| Solvent Use | Dichloromethane, Dimethylformamide | Bio-based solvents (e.g., Cyrene™), Water | Reduced toxicity, improved safety profile rsc.orgtandfonline.com |

| Reaction Conditions | Solvent-based reactions | Solvent-free synthesis | Waste elimination, process simplification iiste.org |

| Catalysis | Homogeneous catalysts | Metal-free catalysis, Biocatalysis | Reduced metal contamination, milder conditions mdpi.comtandfonline.com |

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

Innovations in catalysis are central to advancing the chemistry of this compound, focusing on improving reaction rates, enhancing selectivity for desired products, and enabling reactions under milder conditions. Research spans heterogeneous catalysts, organocatalysts, and novel activation methods.

Solid acid catalysts are a significant area of exploration for Friedel-Crafts acylation reactions, a key transformation for aryl ketones. Materials like zeolites, phosphotungstates, and other supported metal oxides are being developed as reusable and environmentally friendlier alternatives to traditional homogeneous Lewis acids like AlCl₃. acs.orgchemijournal.comresearchgate.net These solid catalysts can offer high selectivity, particularly for the desired para-isomer, and their heterogeneous nature simplifies product purification and catalyst recycling. acs.orgchemijournal.com For example, the acylation of anisole (B1667542) with acetyl chloride has been effectively demonstrated using various solid acid catalysts under solvent-free conditions. chemijournal.com

Organocatalysis presents another promising frontier. Small organic molecules can catalyze a range of transformations, avoiding the use of potentially toxic or expensive metals. For acylation reactions, 4-(N,N-dimethylamino)pyridine (DMAP) and its derivatives are effective catalysts for the esterification of alcohols with acid anhydrides and can be used in very low concentrations. organic-chemistry.org Research is also focused on recyclable, polymer-supported versions of these catalysts to further improve sustainability.

Novel activation strategies for the acyl chloride functional group are also being investigated. One such method involves the use of a simple iodide source to transiently form a more reactive acyl iodide intermediate. acs.org This strategy has been shown to facilitate challenging acylation reactions, such as the Friedel-Crafts acylation of less reactive substrates and the N-acylation of sulfonamides, under mild conditions. acs.org Phase-transfer catalysis (PTC) is another effective technique for synthesizing esters from acyl chlorides and halides, allowing reactions between immiscible phases and often leading to high yields under mild conditions. tandfonline.comtandfonline.com

Table 2: Comparison of Catalytic Systems for Acylation Reactions

| Catalyst Type | Examples | Reaction Type | Advantages |

|---|---|---|---|

| Solid Acids | Zeolites (HBEA, USY), Supported Metal Oxides (In₂O₃/MCM-41) | Friedel-Crafts Acylation | Reusability, high para-selectivity, solvent-free conditions acs.orgchemijournal.com |

| Organocatalysts | DMAP, Isothioureas | Esterification, Amidation | Metal-free, mild conditions, low catalyst loading organic-chemistry.orgnih.gov |

| Iodide Activation | Sodium Iodide | Friedel-Crafts, N-Acylation | Activation of weak nucleophiles, mild conditions acs.org |

| Phase-Transfer | Tetrabutylammonium bromide | Esterification | High yields, mild conditions, reaction of immiscible reagents tandfonline.comtandfonline.com |

Asymmetric Synthesis Applications Using Chiral Catalysts

A critical area of research is the use of this compound in asymmetric synthesis to produce enantiomerically pure compounds. This is particularly relevant for pyrethroid insecticides, which can have multiple chiral centers, where different stereoisomers often exhibit significant variations in insecticidal activity and toxicity. nih.govresearchgate.net The use of a single, highly active isomer, such as esfenvalerate, can reduce the required application rates and minimize off-target environmental effects. researchgate.net

The kinetic resolution of racemic alcohols via enantioselective acylation is a powerful strategy for obtaining chiral esters and alcohols. This field is increasingly dominated by non-enzymatic, organocatalytic methods. Chiral amidine-based catalysts, for example, have proven highly effective in the kinetic resolution of secondary benzylic, allylic, and propargylic alcohols using an acylating agent. nih.gov Similarly, chiral Brønsted acids, such as derivatives of phosphoric acid, can catalyze the highly selective acylation of specific alcohol enantiomers. nih.gov

Dynamic kinetic resolution (DKR) offers a significant advantage over standard kinetic resolution by theoretically allowing for a 100% yield of the desired enantiomer. DKR combines a rapid racemization of the starting material with a highly enantioselective reaction. The combination of lipases for the selective acylation and metal catalysts (e.g., ruthenium or vanadium complexes) for the in-situ racemization of the unreacted alcohol has become a robust method for synthesizing a wide range of enantiopure esters from racemic alcohols. organic-chemistry.orgmdpi.com

Furthermore, chiral catalysts are being developed for atroposelective acylation, creating axially chiral molecules. nih.govrsc.org While distinct from the point chirality in many pyrethroids, this research highlights the sophisticated level of stereocontrol now achievable with chiral organocatalysts in acylation reactions, opening new possibilities for designing complex molecular architectures. rsc.org

Table 3: Strategies for Asymmetric Synthesis Using Acylating Agents

| Method | Catalyst Type | Description | Key Outcome |

|---|---|---|---|

| Kinetic Resolution | Chiral Organocatalysts (e.g., Amidine-based, Chiral Phosphoric Acids) | One enantiomer of a racemic alcohol is acylated faster than the other. nih.govnih.gov | Separation of enantiomers, max 50% yield of desired product. |

| Dynamic Kinetic Resolution | Lipase + Metal Catalyst (e.g., Ru, V) | Enantioselective acylation is combined with in-situ racemization of the starting alcohol. organic-chemistry.orgmdpi.com | Theoretical 100% conversion to a single enantiomeric product. |

| Atroposelective Acylation | Chiral Organocatalysts (e.g., Isothiourea) | Creates N-N axial chirality through enantioselective N-acylation. nih.govrsc.org | High yields and enantioselectivities for axially chiral compounds. |

| Asymmetric Friedel-Crafts | Chiral Lewis Acids / Phosphoric Acids | Catalyzes the enantioselective alkylation or acylation of aromatic rings. mdpi.com | Formation of chiral centers in aromatic substitution products. |

Integration into Automated and High-Throughput Synthesis Platforms

To accelerate the discovery and optimization of reactions involving this compound, researchers are increasingly turning to automated and high-throughput platforms. These technologies offer significant advantages in terms of speed, efficiency, and safety, particularly when dealing with reactive intermediates like acyl chlorides.

Flow chemistry is a key enabling technology for automated synthesis. Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivity. soci.org The rapid heat and mass transfer in microreactors makes them ideal for handling highly exothermic reactions and unstable intermediates. The synthesis of dipeptides via acid chloride intermediates has been successfully transferred from batch to flow conditions, dramatically reducing reaction times. vapourtec.com Similarly, automated continuous flow systems have been developed for the scalable production of aryl sulfonyl chlorides, demonstrating the industrial potential of this technology for related reactive compounds. mdpi.comresearchgate.net Flow chemistry also enables the use of amino acid chlorides, which are highly reactive and prone to decomposition in batch processes, thereby improving the atom economy of peptide synthesis. thieme-connect.de

High-throughput screening (HTS) methodologies are being developed to rapidly test large libraries of compounds or reaction conditions. For acylation reactions, HTS can be used to identify novel catalysts or inhibitors. For example, FRET-based and fluorescence anisotropy-based assays have been designed to screen hundreds of thousands of compounds for their ability to inhibit protein S-acylation, a biologically important transformation. nih.govnih.govstrath.ac.ukacs.orgresearchgate.net These techniques, while focused on biological systems, provide a template for developing HTS assays for chemical catalysis, allowing for the rapid discovery of new catalysts for reactions involving this compound.

The combination of automation, flow chemistry, and real-time analytics (e.g., in-line IR spectroscopy) creates a powerful platform for process optimization. soci.orgvapourtec.com Automated systems can perform a series of experiments, varying parameters based on statistical designs (Design of Experiments, DOE), and use the resulting data to rapidly identify optimal reaction conditions with minimal human intervention. soci.orgmdpi.com

Table 4: Technologies for Advanced Synthesis Platforms | Technology | Application to this compound Chemistry | Advantages | | :--- | :--- | :--- | :--- | | Flow Chemistry | Synthesis of the acyl chloride and its subsequent derivatives (esters, amides). | Enhanced safety with reactive intermediates, precise control of reaction conditions, improved yield and scalability. vapourtec.commdpi.com | | High-Throughput Screening | Discovery of new catalysts or optimal conditions for acylation reactions. | Rapid evaluation of thousands of variables, acceleration of research and development. nih.govacs.org | | Automated Process Control | Integration of pumps, reactors, and analytical tools for unattended operation. | Increased reproducibility, efficiency, and data-rich experimentation. mdpi.comresearchgate.net | | In-line Analytics | Real-time monitoring of reaction progress (e.g., using IR or LC/MS). | Immediate feedback for process optimization, understanding of reaction kinetics. soci.orgvapourtec.com |

Computational Design of Novel Derivatives with Tailored Reactivity

Computational chemistry is becoming an indispensable tool for accelerating the design and understanding of new molecules derived from this compound. In silico methods allow researchers to predict molecular properties, model reaction mechanisms, and design novel compounds with tailored reactivity and biological activity before committing to laboratory synthesis.